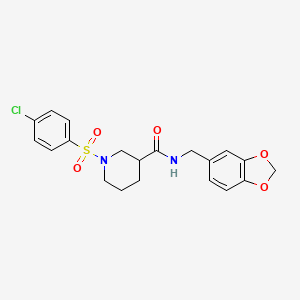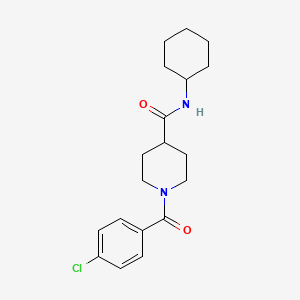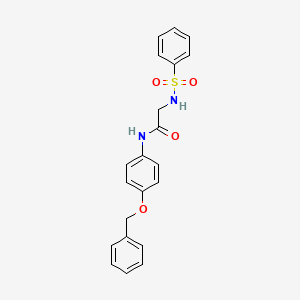
3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves its ability to inhibit certain enzymes and proteins involved in disease pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
The advantages of using 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. These include:
1. Further optimization of its chemical structure to improve its potency and selectivity.
2. Investigation of its potential as a therapeutic agent for specific diseases, such as Alzheimer's disease and cancer.
3. Study of its pharmacokinetics and pharmacodynamics in vivo.
4. Evaluation of its potential for drug-drug interactions and toxicity.
5. Examination of its effects on different cell types and tissues.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it an interesting subject for further investigation.
合成方法
The synthesis of 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves a multi-step process that includes the reaction of quinoline-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then reacted with chloroacetic acid to form the oxadiazole ring, which is subsequently cyclized with phosphorus oxychloride to form the final product.
科学研究应用
The compound has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation.
属性
IUPAC Name |
3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-14-10(8-9-4-1-2-5-11(9)16-14)13-17-15(20-18-13)12-6-3-7-21-12/h1-8H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFFJHNSJFEZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

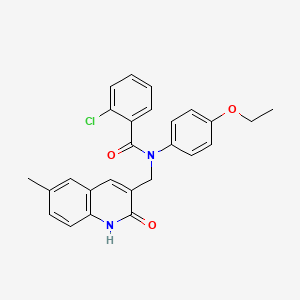
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)
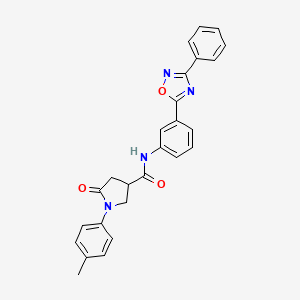

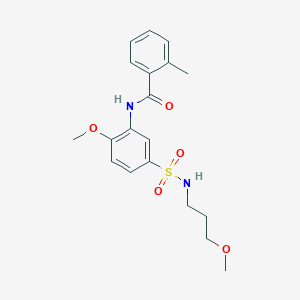
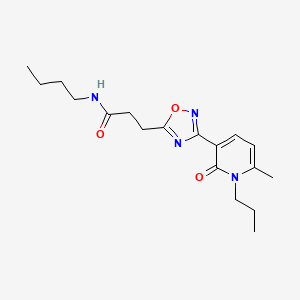

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

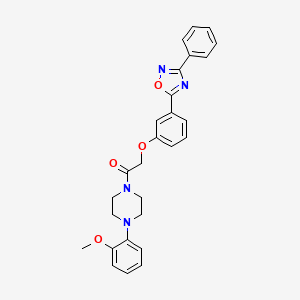
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
